![molecular formula C17H16ClN3S B5598837 N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)

N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiourea derivatives are typically synthesized through the reaction of isothiocyanates with amines or through the interaction of amine compounds with carbon disulfide in the presence of base. For example, a series of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives were synthesized and characterized, indicating a common method of synthesis for thiourea compounds, which could be applied to N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea (Yusof et al., 2010).

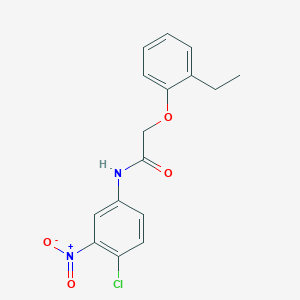

Molecular Structure Analysis

The molecular structure of thiourea derivatives is typically characterized using spectroscopic techniques like IR, NMR, and mass spectroscopy, as well as X-ray diffraction. These compounds often exhibit significant intramolecular hydrogen bonding and adopt specific configurations due to the interactions between their functional groups (Saeed & Parvez, 2005).

Chemical Reactions and Properties

Thiourea derivatives engage in a variety of chemical reactions, including cycloadditions, substitution reactions, and interactions with metals and other organic compounds. These reactions are largely determined by the functional groups present in the thiourea molecule. The reactivity of thiourea derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings (Xie et al., 2019).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points, boiling points, and solubility, can vary widely depending on the substituents attached to the thiourea core. These properties are crucial for determining the compound's application potential in various industries. For instance, the crystalline structure and hydrogen bonding patterns significantly affect the compound's stability and solubility (Mansuroğlu et al., 2009).

Chemical Properties Analysis

Thiourea derivatives exhibit a range of chemical properties, including nucleophilicity, acidity of the NH groups, and the ability to form stable complexes with metals. These properties make them versatile ligands in coordination chemistry and valuable reagents in organic synthesis. The chemical behavior is often studied using spectroscopic techniques and theoretical calculations to understand the electronic structure and reactivity (Abosadiya et al., 2015).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRONGWYADIUCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5598756.png)

![ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5598760.png)

![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)

![N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide](/img/structure/B5598778.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)

![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)

![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)

![(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)

![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)